molecular formula C8H9FN3Na4O12P3S B12389365 Emtricitabine triphosphate (tetrasodium salt)

Emtricitabine triphosphate (tetrasodium salt)

Cat. No.: B12389365
M. Wt: 575.12 g/mol
InChI Key: UVCVKFWKKXBGTF-YPNYOHIOSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Emtricitabine triphosphate (tetrasodium salt) is the tetrasodium salt form of Emtricitabine triphosphate, which is a phosphorylated anabolite of Emtricitabine. Emtricitabine is a nucleoside reverse transcriptase inhibitor that targets HIV and HBV . This compound is primarily used in scientific research and has significant applications in the field of antiviral therapy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Emtricitabine triphosphate (tetrasodium salt) involves the phosphorylation of Emtricitabine. The process typically includes the use of phosphorylating agents under controlled conditions to achieve the desired triphosphate form. The reaction conditions often involve specific pH levels, temperatures, and solvents to ensure the stability and purity of the product .

Industrial Production Methods: Industrial production of Emtricitabine triphosphate (tetrasodium salt) follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and stringent quality control measures to maintain high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Emtricitabine triphosphate (tetrasodium salt) primarily undergoes phosphorylation reactions. It can also participate in substitution reactions where the triphosphate group can be replaced by other functional groups under specific conditions .

Common Reagents and Conditions: Common reagents used in the reactions involving Emtricitabine triphosphate (tetrasodium salt) include phosphorylating agents, solvents like water or organic solvents, and catalysts that facilitate the reaction. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed: The major product formed from the phosphorylation of Emtricitabine is Emtricitabine triphosphate. In substitution reactions, the products vary depending on the substituent introduced .

Scientific Research Applications

Emtricitabine triphosphate (tetrasodium salt) has extensive applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a research tool to study the mechanisms of HIV and HBV inhibition. In medicinal chemistry, it serves as a model compound for developing new antiviral agents. Its role in inhibiting reverse transcriptase makes it a valuable compound in the study of viral replication and drug resistance .

Mechanism of Action

Emtricitabine triphosphate (tetrasodium salt) exerts its effects by inhibiting the reverse transcriptase enzyme of HIV and HBV. As a cytidine analog, it competes with deoxycytidine triphosphate for incorporation into the viral DNA. Once incorporated, it terminates the DNA chain, preventing further viral replication . This mechanism is crucial in reducing viral load and managing HIV and HBV infections.

Comparison with Similar Compounds

Similar Compounds:

  • Lamivudine
  • Tenofovir disoproxil fumarate
  • Zidovudine

Uniqueness: Emtricitabine triphosphate (tetrasodium salt) is unique due to its high specificity and potency in inhibiting reverse transcriptase. Compared to similar compounds like Lamivudine and Tenofovir, Emtricitabine has a longer half-life and better bioavailability, making it a preferred choice in combination therapies for HIV and HBV .

Biological Activity

Emtricitabine triphosphate (tetrasodium salt) is a phosphorylated nucleoside analogue primarily used as an antiviral agent. It is the active metabolite of emtricitabine, a drug commonly employed in the treatment of HIV and hepatitis B virus (HBV) infections. This article delves into the biological activity of this compound, focusing on its mechanism of action, efficacy, and relevant case studies.

  • Molecular Formula : C₈H₉FN₃Na₄O₁₂P₃S
  • Molecular Weight : 575.11 g/mol
  • CAS Number : 1188407-46-6

Emtricitabine triphosphate functions as a nucleoside reverse transcriptase inhibitor (NRTI). It mimics the natural nucleotide substrates for reverse transcriptase, thus preventing the enzyme from synthesizing viral DNA from RNA. The incorporation of emtricitabine triphosphate into the viral DNA leads to chain termination, effectively inhibiting viral replication.

Inhibition of Viral Replication

Emtricitabine triphosphate has shown strong inhibition against HIV-1 and HBV. Its effectiveness can be quantified in terms of IC50 values, which indicate the concentration required to inhibit 50% of viral replication:

Virus Type IC50 (µM)
HIV-10.02 - 0.1
HBV0.1 - 0.5

These values highlight its potent antiviral activity, making it a crucial component in antiretroviral therapy regimens.

Pharmacokinetics

The pharmacokinetic profile of emtricitabine triphosphate indicates rapid absorption and distribution in human tissues. Peak plasma concentrations are typically reached within 1-2 hours post-administration, with a half-life conducive to once-daily dosing regimens.

Case Study 1: Adherence to Antiretroviral Therapy

A study by Frasca et al. (2019) demonstrated that levels of emtricitabine triphosphate in dried blood spots correlate with adherence to antiretroviral therapy and subsequent viral suppression in HIV-infected individuals. This finding underscores the importance of monitoring drug levels as a means to assess treatment adherence and efficacy .

Case Study 2: Long-term Efficacy in HIV Treatment

In a longitudinal study involving patients on emtricitabine-containing regimens, researchers found sustained viral suppression over extended periods (up to 96 weeks). The study reported that patients maintained undetectable viral loads, emphasizing the long-term effectiveness of emtricitabine triphosphate in managing chronic HIV infections .

Comparative Studies

Research comparing emtricitabine triphosphate with other NRTIs indicates superior efficacy and lower toxicity profiles. For instance, studies have shown that while other NRTIs may lead to mitochondrial toxicity, emtricitabine exhibits a favorable safety profile with minimal side effects .

Resistance Patterns

Emerging data suggest that while resistance to emtricitabine can develop, it is less common compared to other NRTIs. The presence of specific mutations in the reverse transcriptase gene can confer resistance; however, combination therapy strategies have been effective in mitigating this risk .

Properties

Molecular Formula

C8H9FN3Na4O12P3S

Molecular Weight

575.12 g/mol

IUPAC Name

tetrasodium;[[[(2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C8H13FN3O12P3S.4Na/c9-4-1-12(8(13)11-7(4)10)5-3-28-6(22-5)2-21-26(17,18)24-27(19,20)23-25(14,15)16;;;;/h1,5-6H,2-3H2,(H,17,18)(H,19,20)(H2,10,11,13)(H2,14,15,16);;;;/q;4*+1/p-4/t5-,6+;;;;/m0..../s1

InChI Key

UVCVKFWKKXBGTF-YPNYOHIOSA-J

Isomeric SMILES

C1[C@H](O[C@H](S1)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2C=C(C(=NC2=O)N)F.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1C(OC(S1)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2C=C(C(=NC2=O)N)F.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.